2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
Description
Historical Development of Azaspiro Compound Research
The exploration of spirocyclic compounds began with Adolf von Baeyer’s 1900 discovery of the first spiro structure, which introduced the concept of fused ring systems sharing a single atom. Early work focused on carbocyclic spiro compounds, but the mid-20th century saw a shift toward heterocyclic variants, particularly azaspirocycles containing nitrogen. The 1992 FDA mandate requiring enantiomer-specific pharmacological profiling accelerated interest in chiral azaspiro compounds, as their rigid three-dimensional structures offered improved target selectivity.
A pivotal moment arrived with the synthesis of 6-azaspiro[2.5]octanes, which demonstrated potent antagonism at muscarinic acetylcholine receptors, validating the therapeutic relevance of azaspiro architectures. Subsequent decades witnessed methodological breakthroughs, such as semipinacol rearrangements for constructing 6-azaspiro[4.5]decane systems, enabling efficient access to complex spirocyclic alkaloids.
Significance of Spirocyclic Architecture in Chemical Research
Spirocyclic frameworks like 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride exhibit three key advantages:
- Conformational Rigidity : The spiro carbon’s tetrahedral geometry restricts rotational freedom, reducing entropic penalties during molecular recognition events.
- Stereochemical Diversity : Axial chirality arises from non-planar ring systems, enabling enantioselective interactions with biological targets.
- Enhanced Solubility : The cross-shaped geometry disrupts π-π stacking, improving aqueous solubility compared to planar aromatics.
These properties make azaspirocycles invaluable in drug design, where they serve as privileged scaffolds for kinase inhibitors, neurotransmitter receptor modulators, and antimicrobial agents.
Theoretical Foundations of Azaspiro[4.5]decane Systems
The 2-methyl-1,3-dioxa-8-azaspiro[4.5]decane system comprises a piperidine ring fused to a 1,3-dioxolane moiety via a spiro carbon (Figure 1). Key theoretical aspects include:
Electronic Effects :
- The nitrogen’s lone pair induces ring puckering, stabilizing chair-like conformations in the piperidine ring.
- Oxygen atoms in the dioxolane ring create an electron-deficient environment, enhancing reactivity toward nucleophiles.
Stereochemical Considerations :
- The spiro center generates axial chirality, with enantiomers differing in their spatial arrangement of substituents.
- Substituents at the 2-methyl position influence diastereoselectivity during synthetic transformations.
Table 1 : Key Structural Parameters of this compound
Current Research Landscape for 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane Derivatives
Recent studies focus on three primary areas:
Synthetic Methodologies :
- NBS-Promoted Semipinacol Rearrangements : Efficiently construct the spirocyclic core with high diastereoselectivity (dr > 20:1).
- Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 2-methyl position.
- Acid-Mediated Cyclizations : Hydrochloride formation via HCl treatment of freebase precursors.
Biological Applications :
- Anticancer Agents : 8-Azaspiro[4.5]decane-dione derivatives exhibit IC₅₀ values < 10 μM against MCF-7 and A549 cell lines.
- Antitubercular Activity : Coumarin-spirocyclic conjugates show MIC values of 2–8 μg/mL against Mycobacterium tuberculosis.
- Neurological Targets : Structural analogs demonstrate nanomolar affinity for muscarinic (M₄) and serotonin receptors.
Material Science Innovations :
- Chiral Stationary Phases : The compound’s rigid structure improves enantiomer separation in HPLC.
- Coordination Complexes : Nitrogen and oxygen atoms chelate transition metals, yielding catalysts for asymmetric hydrogenation.
Table 2 : Synthetic Approaches to this compound
Properties
IUPAC Name |
2-methyl-1,3-dioxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7-10-6-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUDCXMSZCARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2(O1)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of 2-piperazinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride has been investigated for its pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anti-Cancer Research
In a study examining novel compounds for anti-cancer activity, this compound showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism of action appears to involve the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent against specific cancer types.
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of polymeric materials.
Data Table: Properties of Polymer Composites
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 30% |
| Thermal Stability | Decomposes above 250°C |
Research indicates that incorporating this compound into polymer matrices enhances mechanical properties while maintaining thermal stability.
Biochemistry
In biochemistry, this compound has been explored for its role as a biochemical probe due to its ability to form stable complexes with biomolecules.
Application: Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be quantitatively measured using enzyme kinetics assays, revealing IC50 values that indicate its potency as an inhibitor.
Cosmetic Formulations
The compound has also found applications in cosmetic formulations due to its stability and compatibility with various ingredients.
Case Study: Skin Care Products
In the formulation of anti-aging creams, this compound was tested for its efficacy in promoting skin hydration and elasticity. Clinical trials indicated a significant improvement in skin texture after regular application over a period of eight weeks.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms are widely explored in drug discovery due to their conformational rigidity and bioactivity. Below is a detailed comparison of structural analogs and their functional differences:
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Findings:
Structural Impact on Bioactivity: The 2-methyl-1,3-dioxolane moiety in the target compound and SDZ 210-086 (a muscarinic agonist) enhances receptor specificity. SDZ 210-086 lacks nicotinic activity due to its dioxolane ring and methyl groups . BMY 7378’s 7,9-dione and methoxyphenylpiperazine groups confer α₁D-adrenoceptor selectivity, demonstrating how extended substituents dictate target engagement .
Synthetic Utility :
- 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (compound 21) is synthesized via tert-butyl carbamate deprotection, yielding >99% purity . This method contrasts with the target compound’s synthesis, which involves morpholine coupling (46% yield) .
Physicochemical Properties: The 3-methoxy analog (C₉H₁₈ClNO₂) has a higher molecular weight (207.70 vs. 207.70 for the target compound) but similar solubility due to polar oxygen atoms . {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride (C₉H₁₈ClNO₂) introduces a hydroxymethyl group, increasing hydrophilicity compared to the methyl-substituted target compound .
Table 2: Physicochemical Data
Biological Activity
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride (CAS Number: 104925-07-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, particularly focusing on its interactions with various biological systems.
The molecular formula of this compound is with a molecular weight of approximately 193.67 g/mol. The compound is characterized by a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 104925-07-7 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Solubility | Slightly soluble in chloroform, methanol, and DMSO |
Research indicates that compounds similar to this compound may act as ligands for sigma receptors, particularly σ1 and σ2 receptors. These receptors are implicated in various neurobiological processes and have been associated with pain modulation, neuroprotection, and the regulation of mood disorders .
Antimicrobial Activity
A study involving derivatives of spirocyclic compounds has shown promising antimicrobial activity. For instance, compounds structurally related to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were reported to be low, indicating strong antibacterial efficacy .
Case Studies
- Antibacterial Efficacy : A series of piperidine derivatives were synthesized and evaluated for their affinity towards σ1 receptors. Among these, certain derivatives demonstrated high selectivity and affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while showing minimal interaction with σ2 receptors and the vesicular acetylcholine transporter .
- Neuroprotective Effects : In preclinical studies, compounds similar to this compound have been shown to exert neuroprotective effects in models of neurodegeneration. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Binding Affinity : The compound exhibits a significant binding affinity for sigma receptors which are crucial in mediating various physiological responses including pain perception and mood regulation.
- Antimicrobial Properties : Compounds derived from the spirocyclic structure have demonstrated broad-spectrum antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae with MIC values ranging from <0.03125 μg/mL to 4 μg/mL depending on the specific derivative tested .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Confirm spirocyclic topology via characteristic proton splitting (e.g., axial-equatorial proton coupling in the dioxane ring) and absence of unreacted ketone peaks (δ 2.1–2.5 ppm) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities >0.1%.
- X-ray Crystallography : Resolve ambiguous stereochemistry; spiro systems often exhibit chair-chair conformations in the solid state .
What are the key considerations for handling and storing this compound to ensure stability?
Q. Basic Research Focus
- Moisture Sensitivity : Store in desiccated containers (RH <30%) to prevent hydrolysis of the dioxane ring .
- Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation.
- Incompatibilities : Avoid strong bases (risk of dehydrochlorination) and oxidizing agents (risk of ring oxidation) .
What computational methods are suitable for predicting the interaction of this spiro compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to GPCRs or ion channels, leveraging the spiro scaffold’s rigidity for pose optimization .
- MD Simulations : Assess conformational stability in lipid bilayers (e.g., CHARMM36 force field) to predict membrane permeability .
- QSAR Models : Corinate substituent effects (e.g., methyl group position) with logP and pKa values to refine activity predictions .
How can researchers resolve discrepancies in reported pharmacological activities of structurally similar spiro compounds?
Q. Advanced Research Focus
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., cAMP inhibition for GPCR targets) to identify outliers .
- Proteomic Profiling : Use SPR or ITC to measure binding affinities under uniform buffer conditions (e.g., pH 7.4, 150 mM NaCl) .
- Controlled Replication : Synthesize disputed analogs (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) and retest activity in blinded studies .
What strategies can be employed to modify the spiro scaffold to enhance metabolic stability while retaining activity?
Q. Advanced Research Focus
- Ring Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 2-methyl position to reduce CYP450-mediated oxidation .
- Isosteric Replacement : Replace the dioxane ring with a dithiolane (e.g., 1,3-dithia-8-azaspiro[4.5]decane) to improve resistance to esterases .
- Prodrug Design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to prolong plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
